Cesium thiobenzoate Cesium thiobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19810752
InChI: InChI=1S/C7H6OS.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
SMILES:
Molecular Formula: C7H5CsOS
Molecular Weight: 270.09 g/mol

Cesium thiobenzoate

CAS No.:

Cat. No.: VC19810752

Molecular Formula: C7H5CsOS

Molecular Weight: 270.09 g/mol

* For research use only. Not for human or veterinary use.

Cesium thiobenzoate -

Specification

Molecular Formula C7H5CsOS
Molecular Weight 270.09 g/mol
IUPAC Name cesium;thiobenzate
Standard InChI InChI=1S/C7H6OS.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
Standard InChI Key QRPYHTZAJOUHAQ-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)C(=S)[O-].[Cs+]

Introduction

Structural and Molecular Characteristics

Cesium thiobenzoate consists of a cesium cation (Cs⁺) paired with a thiobenzoate anion (C₆H₅C(=S)O⁻). The thiobenzoate moiety derives from thiobenzoic acid (C₆H₅COSH), where the thiol hydrogen is replaced by cesium. Key identifiers include:

Table 1: Fundamental identifiers of cesium thiobenzoate

PropertyValue
Molecular FormulaC₇H₅CsOS
Molecular Weight270.09 g/mol
IUPAC Namecesium;thiobenzate
Canonical SMILESC1=CC=C(C=C1)C(=S)[O-].[Cs+]
InChI KeyQRPYHTZAJOUHAQ-UHFFFAOYSA-M

The cesium-thiobenzoate bond exhibits high polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). X-ray crystallography reveals a monoclinic crystal system with Cs⁺ ions coordinated to sulfur and oxygen atoms, creating a stable ionic lattice.

Synthesis and Purification

Cesium thiobenzoate is synthesized via neutralization reactions between thiobenzoic acid and cesium bases. Two predominant methods are:

Reaction with Cesium Hydroxide

Thiobenzoic acid reacts with cesium hydroxide (CsOH) in anhydrous ethanol:
C₆H₅COSH+CsOHC₆H₅COS⁻Cs⁺+H₂O\text{C₆H₅COSH} + \text{CsOH} \rightarrow \text{C₆H₅COS⁻Cs⁺} + \text{H₂O}
The reaction proceeds at 25°C under nitrogen, yielding 92–95% pure product after recrystallization from ethanol-diethyl ether.

Reaction with Cesium Carbonate

Alternatively, cesium carbonate (Cs₂CO₃) offers a milder pathway:
2C₆H₅COSH+Cs₂CO₃2C₆H₅COS⁻Cs⁺+CO₂+H₂O2\text{C₆H₅COSH} + \text{Cs₂CO₃} \rightarrow 2\text{C₆H₅COS⁻Cs⁺} + \text{CO₂} + \text{H₂O}
This method avoids strong bases, making it suitable for acid-sensitive substrates.

Table 2: Comparative synthesis metrics

ParameterCsOH MethodCs₂CO₃ Method
Yield (%)92–9588–90
Purity (HPLC)>99%98%
Reaction Time (h)24

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, with major mass loss (75%) occurring at 300–400°C due to Cs₂S and benzoic anhydride formation.

Solubility Profile

Cesium thiobenzoate dissolves readily in polar solvents but remains insoluble in hydrocarbons:

  • DMF: 45 g/L

  • DMSO: 38 g/L

  • Ethanol: 12 g/L

  • Hexane: <0.1 g/L

The "Cesium Effect" in Reaction Mechanisms

The cesium ion’s low charge density and large ionic radius (1.67 Å) uniquely stabilize transition states. For example, in SN2 reactions, Cs⁺ weakens electrostatic interactions between nucleophiles and leaving groups, accelerating substitution rates by 3–5× compared to Na⁺ or K⁺ analogs .

Case Study: Aryne Cyclization
In a 2022 study, cesium thiobenzoate facilitated ortho-functionalization of arynes via σ-bond insertion:
Aryne+C₆H₅COS⁻Cs⁺ortho-C₆H₄(COSCs)C₆H₅\text{Aryne} + \text{C₆H₅COS⁻Cs⁺} \rightarrow \text{ortho-C₆H₄(COSCs)C₆H₅}
This reaction achieved 78% yield at 40°C, highlighting cesium’s role in stabilizing electron-deficient intermediates .

Applications in Organic Synthesis

Sulfonium Ylide Synthesis

At reflux temperatures (80–100°C), cesium thiobenzoate reacts with arynes to form stable sulfonium ylides:
C₆H₅COS⁻Cs⁺+AryneC₆H₅S⁺-C₆H₄-O⁻Cs⁺\text{C₆H₅COS⁻Cs⁺} + \text{Aryne} \rightarrow \text{C₆H₅S⁺-C₆H₄-O⁻Cs⁺}
These ylides serve as precursors to episulfonium ions for epoxide synthesis.

Polymer Modification

Cesium thiobenzoate initiates thiol-ene click reactions in polymer backbones, enhancing thermal stability by 20–30°C in polyacrylates.

Recent Advancements and Future Directions

A 2025 study demonstrated cesium thiobenzoate’s ambident reactivity in one-pot tri-component reactions, producing either ylides or σ-insertion products depending on temperature . Future research may explore:

  • Catalytic asymmetric synthesis using chiral cesium complexes

  • Coordination polymers for cesium ion-selective membranes

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